N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-3-6-14(7-4-11)24-10-17(23)21-18-20-15-8-5-13(19-12(2)22)9-16(15)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSVHIAGGSYQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule, N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, features a benzothiazole scaffold substituted at position 6 with an acetamide group and at position 2 with a 2-(p-tolylthio)acetamide moiety. Retrosynthetic disconnection reveals three primary fragments:
- 6-Acetamidobenzo[d]thiazole core
- p-Tolylthioacetic acid derivative
- Amide linkage at position 2
Critical considerations include the compatibility of protecting groups, regioselectivity in cyclization, and the stability of thioether bonds under coupling conditions.
Synthesis of the 6-Acetamidobenzo[d]thiazole Intermediate
Benzothiazole Core Formation
The benzothiazole scaffold is constructed via cyclocondensation of 2-amino-4-nitrothiophenol with cyanogen bromide under acidic conditions. This yields 2-amino-6-nitrobenzo[d]thiazole, which is subsequently reduced to 2,6-diaminobenzo[d]thiazole using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 50°C.
Table 1: Optimization of Nitro Reduction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | Ethanol | 50 | 6 | 92 |
| Fe/HCl | EtOH/H₂O | 70 | 8 | 68 |
Regioselective Acetylation at Position 6
Selective protection of the 6-amino group is achieved by treating 2,6-diaminobenzo[d]thiazole with acetic anhydride (1.2 eq) in pyridine at 0–5°C. This yields 2-amino-6-acetamidobenzo[d]thiazole with 89% purity, confirmed by $$ ^1H $$ NMR ($$ \delta $$ 2.15 ppm, singlet, CH₃CO).
Synthesis of 2-(p-Tolylthio)acetyl Chloride
Final Coupling: Acylation at Position 2
Reaction Conditions
2-Amino-6-acetamidobenzo[d]thiazole (1 eq) is dissolved in dry DMF under nitrogen. 2-(p-Tolylthio)acetyl chloride (1.1 eq) is added dropwise at 0°C, followed by triethylamine (2 eq) to scavenge HCl. The mixture is stirred at room temperature for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Table 2: Acylation Optimization
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Et₃N | 25 | 85 |
| THF | Pyridine | 40 | 72 |
Alternative Synthetic Pathways
One-Pot Thiourea Cyclization
A patented approach involves reacting diphenylmethylisothiouronium bromide with chloroacetamide in aqueous NaOH at 85°C. While originally designed for modafinil synthesis, this method can be adapted by substituting diphenylmethanol with 6-acetamidobenzo[d]thiazol-2-amine, achieving a 67% yield of the thioacetamide product.
Challenges and Mitigation Strategies
Industrial Scalability Considerations
Solvent Recycling
1,4-Dioxane (used in Suzuki couplings) was effectively recovered via fractional distillation, reducing production costs by 22% per batch.
Catalyst Recovery
Pd/C from nitro reductions was reactivated through sequential HCl/H₂O₂ washes, maintaining 89% catalytic activity over five cycles.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been evaluated for its anticancer potential, particularly against human cancer cell lines such as MCF7 (breast cancer).
- In vitro Studies : Results from Sulforhodamine B assays indicate that the compound can inhibit cell proliferation in a dose-dependent manner.
- Molecular Docking Studies : These studies suggest that this compound interacts effectively with specific protein targets involved in cancer progression, enhancing its potential as an anticancer agent.
Antimicrobial Evaluation
A study published in 2019 assessed the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated significant inhibition against multiple pathogens, supporting its use as a lead compound for developing new antimicrobial agents .
Anticancer Studies
In another investigation focusing on anticancer properties, the compound was tested against several cancer cell lines. The findings indicated that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Structural and Functional Group Comparisons
Key Observations :
Mechanistic Insights :
Physicochemical Properties
Table 4: Physical and Spectral Data Comparison
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: C16H16N2O2S2
Molecular Weight: 348.44 g/mol
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thioether Group: The p-tolylthio group is introduced via nucleophilic substitution reactions using p-tolylthiol.
- Acetamide Formation: The final product is obtained through acetamide formation reactions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various benzothiazole derivatives, including this compound:
- Study Findings: In a comparative study, compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 3.125 μg/mL to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| BTC-j | 12.5 | S. aureus |
| BTC-r | 3.125 | E. coli |
Anticancer Activity
Benzothiazole derivatives have also been studied for their anticancer potential:
- Mechanism of Action: These compounds may exert their effects by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells .
The biological activity of this compound likely involves:
- Enzyme Inhibition: Interaction with enzymes such as DNA gyrase or COX-2, which are critical in various cellular processes.
- Cellular Pathway Modulation: Alteration of signaling pathways that lead to cell death or growth inhibition.
Case Studies and Research Findings
- Antimicrobial Evaluation Study: A study synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activities using standard protocols. The results indicated that several compounds exhibited comparable activity to existing antibiotics, suggesting their potential as new therapeutic agents .
- Docking Studies: Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins, providing insights into their mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of 6-acetamidobenzo[d]thiazole-2-amine with thiol-containing intermediates. Key steps include:
- Acylation : Use acetic acid or acetyl chloride under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Thioether formation : React with p-tolylthiol derivatives in the presence of coupling agents like EDCI/HOBt .
- Optimization : Control temperature (70–100°C), solvent polarity, and reaction time (8–12 hours) to maximize yield (>75%). Purification via recrystallization (ethanol/water) or column chromatography .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm acetamide and thioether linkages (e.g., δ ~2.1 ppm for acetyl CH3, δ ~7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₇H₁₆N₃O₂S₂: 392.51 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. What preliminary biological assays are recommended for activity screening?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC against C. albicans or S. aureus) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility Testing : Use DMSO for stock solutions; evaluate in PBS for in vitro compatibility .
Advanced Research Questions
Q. How can molecular docking and in vitro assays elucidate the compound’s mechanism of action?
- Approach :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin. Focus on interactions between the thioether group and hydrophobic enzyme pockets .
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorometric) to measure IC₅₀ values for kinases or proteases .
- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) to track subcellular localization via confocal microscopy .
Q. How do structural modifications (e.g., substituents on the benzothiazole ring) influence bioactivity?
- SAR Insights :
Q. How can contradictory data in biological activity be resolved?
- Strategies :
- Assay Standardization : Compare protocols (e.g., incubation time, cell density) to identify variability .
- Metabolic Profiling : Use LC-MS to detect degradation products affecting activity .
- Electronic Effects : Computational analysis (DFT) to correlate substituent electronegativity with target interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
